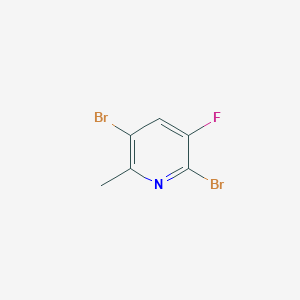
2,5-Dibromo-3-fluoro-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-3-fluoro-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H4Br2FN This compound is of interest due to its unique chemical properties, which arise from the presence of bromine and fluorine atoms on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-fluoro-6-methylpyridine typically involves the halogenation of a pyridine precursor. One common method is the bromination of 3-fluoro-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure reproducibility and safety.
化学反应分析
Types of Reactions
2,5-Dibromo-3-fluoro-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the halogenated pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
科学研究应用
2,5-Dibromo-3-fluoro-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated pyridines on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 2,5-Dibromo-3-fluoro-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.
相似化合物的比较
Similar Compounds
- 2,5-Dibromo-6-methylpyridine
- 3-Fluoro-6-methylpyridine
- 2,5-Dibromo-3-chloro-6-methylpyridine
Uniqueness
2,5-Dibromo-3-fluoro-6-methylpyridine is unique due to the combination of bromine and fluorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability compared to other halogenated pyridines. The presence of both bromine and fluorine atoms also allows for selective functionalization, making the compound a valuable intermediate in organic synthesis.
属性
分子式 |
C6H4Br2FN |
|---|---|
分子量 |
268.91 g/mol |
IUPAC 名称 |
2,5-dibromo-3-fluoro-6-methylpyridine |
InChI |
InChI=1S/C6H4Br2FN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 |
InChI 键 |
DQDRXDFYVNRJLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=N1)Br)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


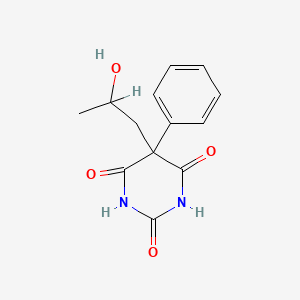
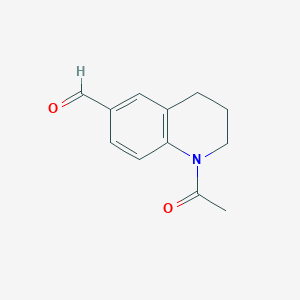
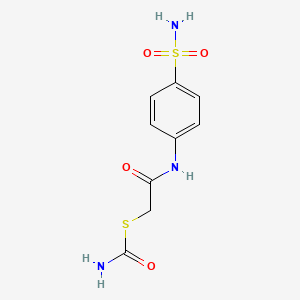
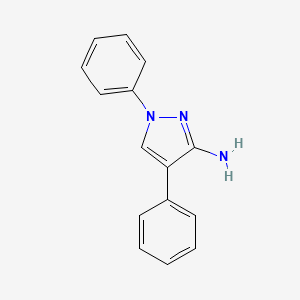
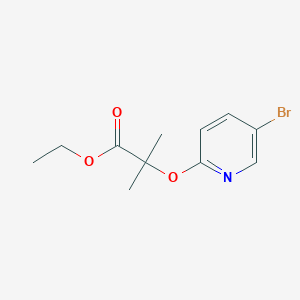
![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)
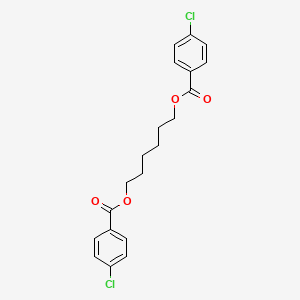
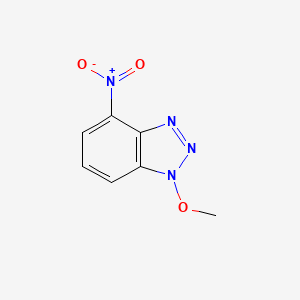
![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

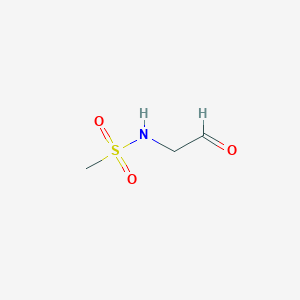
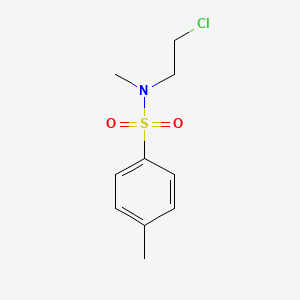

![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)
